2-(Prop-1-en-2-yl)benzonitrile
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Overview
Description
2-(Prop-1-en-2-yl)benzonitrile is an organic compound with the molecular formula C10H9N It is a derivative of benzonitrile, where a prop-1-en-2-yl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanation of Benzene Halides: One common method for synthesizing benzonitrile derivatives involves the cyanation of benzene halides.
Ammoxidation of Toluene: Another method involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen in the presence of a catalyst to form benzonitrile.
Reaction of Benzaldehyde with Hydroxylamine Hydrochloride: Benzaldehyde can be converted to benzonitrile through a reaction with hydroxylamine hydrochloride, followed by dehydration.
Industrial Production Methods
Industrial production methods for 2-(Prop-1-en-2-yl)benzonitrile often involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Nucleophiles: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Scientific Research Applications
2-(Prop-1-en-2-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)benzonitrile: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-1-en-2-yl group.
Benzonitrile: The parent compound, benzonitrile, lacks the prop-1-en-2-yl group and has different chemical properties.
2-Iodothiophene: This compound is structurally similar but contains a thiophene ring instead of a benzene ring.
Uniqueness
2-(Prop-1-en-2-yl)benzonitrile is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H9N |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C10H9N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6H,1H2,2H3 |
InChI Key |
DOOVGBOLQKPYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1C#N |
Origin of Product |
United States |
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